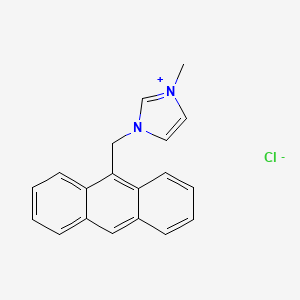
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is an organic compound that features an anthracene moiety attached to an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 9-(chloromethyl)anthracene. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium core can be reduced to form imidazole derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the imidazolium core can interact with cellular membranes. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Anthracen-9-ylmethyl)-3-methylimidazolium chloride
- 9-Anthraldehyde oxime
- 1-(Anthracen-9-ylmethyl)benzimidazol-2-amine
Uniqueness
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to its combination of an anthracene moiety and an imidazolium core. This combination imparts both fluorescent properties and ionic characteristics, making it versatile for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C19H17ClN2 |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UNFYFOXHBZFZOR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















